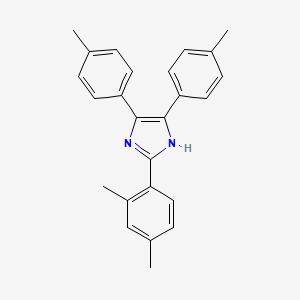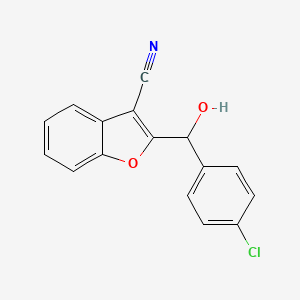
L575Brf7TJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms. It has a molecular weight of 192.302 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydro-1,2,5-thiadiazine-3-thione
- Hexahydro-1,2,5-oxadiazine-3-one
Uniqueness
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one is unique due to its dual sulfur atoms in the ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
850728-66-4 |
|---|---|
Fórmula molecular |
C6H12N2OS2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C6H12N2OS2/c9-6-5-7-1-3-10-11-4-2-8-6/h7H,1-5H2,(H,8,9) |
Clave InChI |
HKLPBOCNJORUEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCCNC(=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















